molecular formula C10H17NS B14519419 1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine CAS No. 62620-15-9

1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine

Cat. No.: B14519419
CAS No.: 62620-15-9
M. Wt: 183.32 g/mol
InChI Key: JXPXEPRRTAOEIK-UHFFFAOYSA-N
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Description

1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to a sulfanyl ethyl chain, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-bromoethyl prop-2-yn-1-yl sulfide under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon, m-chloroperbenzoic acid). Major products formed from these reactions include sulfoxides, sulfones, alkenes, and substituted piperidines .

Scientific Research Applications

1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its combination of the sulfanyl ethyl group and the piperidine ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

62620-15-9

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

1-(2-prop-2-ynylsulfanylethyl)piperidine

InChI

InChI=1S/C10H17NS/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1H,3-10H2

InChI Key

JXPXEPRRTAOEIK-UHFFFAOYSA-N

Canonical SMILES

C#CCSCCN1CCCCC1

Origin of Product

United States

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